molecular formula C10H9N3O2 B2739175 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid CAS No. 1067614-15-6

4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid

Cat. No.: B2739175
CAS No.: 1067614-15-6
M. Wt: 203.201
InChI Key: OTAFRUNRXUCRGC-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.201. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methyltriazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(6-11-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAFRUNRXUCRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067614-15-6
Record name 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid
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Foundational & Exploratory

Thermodynamic Stability & Synthetic Control of 1,5-Disubstituted Triazole Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Cis-Amide" Imperative

In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), the 1,2,3-triazole ring is a privileged scaffold. However, a stark thermodynamic dichotomy exists.[1] While the copper-catalyzed 1,4-disubstituted isomer mimics a trans-amide bond (extended conformation), the 1,5-disubstituted isomer is a bioisostere of the cis-amide bond (turn conformation).

For researchers targeting G-protein coupled receptors (GPCRs) or protein-protein interactions (PPIs) where "turn" geometries are critical, the 1,5-isomer is essential.[1] However, this isomer is thermodynamically disfavored by approximately 4–5 kcal/mol compared to its 1,4-counterpart due to steric repulsion between the N1 and C5 substituents.[1]

This guide details the thermodynamic landscape, the kinetic control required to access these high-energy scaffolds (RuAAC), and the specific stability challenges—including atropisomerism—presented when incorporating benzoic acid moieties.

The Thermodynamic Landscape

The stability of 1,5-disubstituted triazoles is governed by the Van der Waals repulsion between the substituent at N1 and the substituent at C5. Unlike the 1,4-isomer, where substituents are separated by a spacer atom, the 1,5-substitution pattern forces groups into immediate proximity.

Energy Profile & Regioselectivity

Thermal cycloaddition of azides and alkynes (Huisgen) typically yields a mixture of 1,4- and 1,5-isomers (approx. 1:1 to 1.5:1), driven by the similar activation energies of the uncatalyzed transition states. However, the 1,4-product is the thermodynamic sink.

To access the 1,5-isomer exclusively, one must bypass the thermal equilibrium using Ruthenium catalysis (RuAAC), which operates via a distinct mechanistic pathway involving a ruthenacycle intermediate.[1]

Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energetic divergence between the Cu-catalyzed (1,4), Ru-catalyzed (1,5), and thermal pathways.

ReactionCoordinate Reactants Azide + Alkyne TS_Cu TS (Cu-Catalyzed) Low Barrier Reactants->TS_Cu Cu(I) TS_Ru TS (Ru-Catalyzed) Med Barrier Reactants->TS_Ru Ru(II) TS_Thermal TS (Thermal) High Barrier Reactants->TS_Thermal Heat Prod_14 1,4-Triazole (Thermodynamic Sink) TS_Cu->Prod_14 Prod_15 1,5-Triazole (Kinetic Product via Ru) TS_Ru->Prod_15 TS_Thermal->Prod_14 TS_Thermal->Prod_15

Caption: Energy landscape showing the kinetic access to the 1,5-isomer via Ru-catalysis versus the thermodynamic preference for the 1,4-isomer.

Synthetic Access: The RuAAC Protocol[2][3][4][5]

Accessing 1,5-disubstituted triazole benzoic acids requires strict exclusion of Cu(I) species and the use of pentamethylcyclopentadienyl ruthenium chloride complexes (Cp*RuCl).

Mechanism of Action

Unlike CuAAC, which proceeds via copper acetylides, RuAAC involves the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle. This intermediate dictates the regioselectivity: the steric bulk of the Cp* ligand and the electronic demands of the cycle direct the electronegative nitrogen of the azide to the internal carbon of the alkyne (forming the C-N bond at position 5).

Protocol: Synthesis of 1,5-Triazole Benzoic Acids

Target: 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid.[1]

Reagents:

  • Azide: 4-Azidobenzoic acid (1.0 equiv)[1]

  • Alkyne: Phenylacetylene (1.2 equiv)[1]

  • Catalyst: Cp*RuCl(PPh3)2 (2–5 mol%)[1]

  • Solvent: Dioxane or DMF (anhydrous)[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Ru(II) catalysts are sensitive to oxidation (forming inactive Ru(III/IV) species).[1]

  • Dissolution: Dissolve the azide and alkyne in degassed Dioxane (0.2 M concentration). Note: If solubility of the benzoic acid is poor, use DMF, but heating >60°C may be required.

  • Catalyst Addition: Add Cp*RuCl(PPh3)2 as a solid or stock solution.[1] The solution typically turns a dark reddish-brown.[1]

  • Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: 1,5-isomers typically elute later than 1,4-isomers on reverse-phase C18 columns due to the more hydrophobic "clumped" conformation.[1]

  • Purification: Remove solvent. Purify via flash chromatography (DCM/MeOH + 1% Acetic Acid).

Critical Note on Regioselectivity Verification: Standard 1H NMR is often insufficient to distinguish 1,4 vs 1,5 isomers if the shifts are subtle.[1]

  • Gold Standard: NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • 1,5-isomer: Strong NOE correlation between the triazole C4-H proton and the ortho-protons of the N1-phenyl ring.

  • 1,4-isomer: Negligible NOE between the triazole C5-H and the N1-phenyl ring.

Structural Dynamics: The "Ortho-Effect" & Atropisomerism

When the benzoic acid moiety is located at the ortho-position of the N1-aryl ring (e.g., 2-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid), thermodynamic stability takes on a new dimension: Atropisomerism .

The Rotational Barrier

The steric clash between the C5-substituent and the ortho-benzoic acid restricts rotation around the N1-Aryl bond.

  • N1-Aryl Rotation: Often has a barrier (

    
    ) > 20 kcal/mol.[1][2]
    
  • C5-Aryl Rotation: Typically has a lower barrier.[1]

If


 kcal/mol at room temperature, the atropisomers (axial chiral enantiomers) are stable and separable.[1] This is critical for drug development because the two atropisomers may have vastly different binding affinities and metabolic profiles.[1]
Visualization: Atropisomerism Pathway

Atropisomerism cluster_0 Axial Chirality (Ortho-Substitution) M_isomer (M)-Atropisomer (Benzoic Acid 'Up') TS_Rot Transition State (Planar/Clashed) M_isomer->TS_Rot Steric Clash (High Barrier) P_isomer (P)-Atropisomer (Benzoic Acid 'Down') P_isomer->TS_Rot TS_Rot->M_isomer TS_Rot->P_isomer

Caption: Interconversion of atropisomers in ortho-substituted 1,5-triazole benzoic acids. High barriers lead to separable enantiomers.

Experimental Stability Data Summary

The following table summarizes the comparative stability metrics for 1,5-disubstituted triazoles versus their 1,4-isomers, specifically in the context of benzoic acid derivatives.

Property1,4-Disubstituted (CuAAC)1,5-Disubstituted (RuAAC)Implication for Drug Design
Thermodynamic Stability High (Reference State)Lower (+4.5 kcal/mol)1,5-isomer is stable but requires kinetic synthesis.[1]
Melting Point Generally Higher (Crystal packing)Generally Lower1,5-isomers may have better solubility.[1]
Dipole Moment ~5.0 D~2.0 D1,5-isomers are more lipophilic (higher LogP).[1]
Amide Mimicry Trans-amideCis-amide1,5 mimics β-turns; 1,4 mimics β-strands.[1]
Mechano-stability HighModerate1,5-triazoles can undergo cycloreversion under ultrasound.[1]
Metabolic Stability HighHighBoth are generally resistant to hydrolysis/proteases.[1]

Stability Assay Protocol

To validate the thermodynamic stability of your specific 1,5-triazole benzoic acid candidate (e.g., ensuring it does not isomerize or degrade during storage), use this accelerated degradation protocol.

Protocol: Accelerated Stability Testing

  • Preparation: Dissolve compound (1 mg/mL) in DMSO:PBS (1:1) buffer at pH 7.4.[1]

  • Stress Conditions:

    • Thermal: 60°C for 7 days.

    • Acidic: 0.1 N HCl, 40°C, 24 hours.[1]

    • Basic: 0.1 N NaOH, 40°C, 24 hours.

  • Analysis: HPLC-UV/Vis (254 nm).

    • Look for: Appearance of the 1,4-isomer (check retention time against a standard) or hydrolysis of the benzoic acid ester (if protected).

    • Note: Spontaneous isomerization from 1,5 to 1,4 is thermally forbidden and mechanistically difficult without a catalyst, so pure 1,5-triazoles are generally chemically stable despite being thermodynamically higher in energy.[1]

References

  • Boren, B. C., et al. (2008).[1][3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.[1] [Link][1][3]

  • Zhang, L., et al. (2005).[1][4] Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[1][5][4][6][7] Journal of the American Chemical Society, 127(46), 15998-15999.[1] [Link]

  • Tome, M., et al. (2022).[1] Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles. University of Birmingham Research Portal. [Link]

  • Horne, W. S., et al. (2009).[1] 1,4- and 1,5-disubstituted triazoles as peptide backbone isosteres.[1][6][8] Journal of the American Chemical Society, 131(29), 10282-10291.[1] [Link]

  • Bielawski, C. W., et al. (2012).[1] Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles. Journal of the American Chemical Society, 134(24), 9882–9885.[1][9] [Link]

Sources

The 1-Methyl-1H-1,2,3-triazol-5-yl Moiety: A Strategic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Drug Discovery Professionals

Abstract

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, celebrated for its exceptional stability, versatile synthetic access, and profound influence on the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide focuses specifically on the 1,5-disubstituted triazole regioisomer, with a particular emphasis on the 1-methyl-1H-1,2,3-triazol-5-yl moiety. This structural unit serves as a metabolically robust, conformationally constrained bioisostere of the cis-amide bond, offering a powerful tool to enhance the drug-like properties of peptide and small-molecule candidates.[3][4] We will explore the regioselective synthetic strategies required to access this scaffold, analyze its impact on physicochemical and ADME profiles, and review its application in the design of novel therapeutics across various disease areas.

The Strategic Advantage of the 1,5-Disubstituted Triazole Core

The five-membered 1,2,3-triazole ring is a "privileged" scaffold, meaning it is a recurring motif in a multitude of biologically active compounds.[5] Its value stems from a unique combination of chemical and physical properties:

  • Metabolic Stability: The aromatic triazole ring is exceptionally resistant to both enzymatic and chemical degradation, a significant advantage over more labile functional groups like esters and amides.[1]

  • Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]

  • Dipole Moment: The significant dipole moment of the triazole ring can enhance molecular recognition and binding affinity.[6]

  • Bioisosterism: The 1,2,3-triazole ring is a highly effective bioisostere, capable of mimicking other functional groups to improve pharmacological profiles.[1][7] Specifically, the 1,5-disubstituted triazole is recognized as a superior mimic of the cis-amide bond, a conformation often critical for inducing turns in peptides or locking small molecules into a specific bioactive shape.[3][8]

The addition of a methyl group at the N1 position (the 1-methyl moiety) further refines these properties by blocking a potential site of metabolism and providing a neutral, sterically small substituent that can favorably occupy small hydrophobic pockets without precluding aqueous solubility.

Synthesis: The Regiochemical Challenge and the Ruthenium Solution

The assembly of the 1,2,3-triazole core is dominated by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. However, controlling the regiochemistry is paramount. While the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," exclusively yields the 1,4-disubstituted isomer, accessing the desired 1,5-disubstituted isomer requires a different catalytic approach.[9]

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[9][10] Unlike copper catalysts, which activate terminal alkynes via a copper-acetylide intermediate, ruthenium catalysts operate through the formation of a six-membered ruthenacycle intermediate.[11] This mechanistic distinction directs the cycloaddition to favor the 1,5-regioisomer with high selectivity.[12][13]

graph TD {
    rankdir=LR;
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

}

Figure 2. Logic workflow for using a 1,5-triazole as an amide bond bioisostere.
Anticancer and Kinase Inhibition

The triazole scaffold is prevalent in anticancer drug design. While many examples feature the 1,4-isomer, the 1,5-isomer provides a distinct structural vector for substituents, allowing medicinal chemists to probe different regions of a target's active site. In the development of anti-mitotic agents, a 1-(phenyl(3,4,5-trimethoxyphenyl)methyl)-1H-1,2,3-triazole derivative was identified as a potent antiproliferative compound with an IC₅₀ value of 52 nM in MCF-7 breast cancer cells.[14] This highlights how the triazole core can effectively link key pharmacophoric elements—in this case, two aryl rings—in a stable and geometrically defined manner.

Antimicrobial and Antiviral Agents

The 1,2,3-triazole moiety is a key component of several antimicrobial drugs.[15] Its ability to act as a stable linker and engage in hydrogen bonding makes it ideal for designing molecules that can disrupt microbial enzymes or cellular structures. For instance, derivatives of the antimicrobial agent metronidazole incorporating a 1H-1,2,3-triazole moiety showed significantly enhanced antibacterial and antifungal activity compared to the parent drug.[16] In antiviral research, triazoles have been used as bioisosteres of nucleobases, leading to the discovery of C-nucleoside analogs with antiproliferative effects.[17]

Conclusion and Future Perspectives

The 1-methyl-1H-1,2,3-triazol-5-yl moiety is more than just a stable linker; it is a strategic tool for fine-tuning the properties of drug candidates. Its synthesis, once a challenge, is now readily achievable with high regioselectivity through Ruthenium-catalyzed methods. Its role as a cis-amide bond mimic provides a unique advantage in peptidomimetics and in the conformational constraint of small molecules. As drug discovery moves towards more complex modalities like protein-protein interaction inhibitors and macrocycles, the ability of the 1,5-disubstituted triazole scaffold to impart stability and defined structural geometry will ensure its continued and expanding role in the development of next-generation therapeutics.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Costi, R., Di Santo, R., Artico, M., & Miele, G. (2019). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (116), 54674. [Link]

  • Rasmussen, L. K., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(20), 12351–12419. [Link]

  • Fokin, V. V., Jia, G., & Boren, B. C. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Wurm, F. R., Kuhlmann, M., & Klok, H. A. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters, 12(4), 598-604. [Link]

  • Kumar, R., & Singh, I. (2023). 1,5-disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. Bioorganic & Medicinal Chemistry, 92, 117424. [Link]

  • Klok, H. A., & Wurm, F. R. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., & Sharma, G. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Chemistry & Biology Interface, 14(1), 1-20. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Kaur, R., & Kumar, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115195. [Link]

  • Sgarlata, V., & Lenci, E. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8521. [Link]

  • Massi, M., & D'hooge, F. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3530. [Link]

  • Linder, M., & Wennemers, H. (2020). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry, 18(28), 5345-5351. [Link]

  • Kumar, A., & Singh, R. K. (2012). Current biological and synthetic profile of Triazoles: A review. Scholars Research Library. [Link]

  • Ningaiah, S., & Bhadraiah, U. (2013). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 5(6), 163-170. [Link]

  • Kumar, S., & Narasimhan, B. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 557-573. [Link]

  • Kumar, D., & Singh, V. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. [Link]

  • da Silva, P. B., & de Souza, M. V. N. (2024). Design, Synthesis, and In Vitro Evaluation of 4-(Arylchalcogenyl)methyl)-1H-1,2,3-triazol-1-yl-menadione: Exploring Their Potential Against Tuberculosis. Pharmaceuticals, 17(2), 249. [Link]

  • Singh, P., & Kumar, A. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-24. [Link]

  • G. Al-Rawi, S., & D. Taylor, C. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(4), 1156. [Link]

  • G. C. F., & M. S. (2015). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 20(4), 5583-5601. [Link]

  • Avula, S. R., & Chintakunta, V. K. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 14, 141-149. [Link]

Sources

Crystallographic Characterization & Supramolecular Analysis of Methyl-Triazole Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the crystallographic properties of methyl-triazole benzoic acid isomers, specifically focusing on the 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzoic acid and its 1,2,4-triazole bioisosteres. These compounds represent critical pharmacophores in modern drug design, serving as stable bioisosteres for amide bonds in peptidomimetics.

This document moves beyond basic data listing to explore the structure-property relationships that drive solid-state stability, solubility, and ligand-protein docking accuracy. We analyze the competition between classical carboxylic acid homodimers and triazole-mediated catemers, a phenomenon that dictates the final space group and unit cell dimensions.

Part 1: Synthetic Pathways & Crystallization Strategy

Regioselective Synthesis

The crystallographic outcome is determined upstream by the synthetic route. The primary challenge is controlling the regiochemistry of the triazole ring formation.

  • 1,4-Regioisomers (1,2,3-Triazole): Synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This yields a linear topology favored for para-substituted benzoic acids.

  • 1,5-Regioisomers: Synthesized via Ruthenium catalysis (RuAAC), creating a sterically clashed "kinked" structure that significantly alters packing density.

Crystallization Protocol (Self-Validating System)

To obtain single crystals suitable for high-resolution X-ray diffraction (XRD), we utilize a vapor diffusion method rather than simple evaporation. This minimizes solvent inclusion defects common in triazole frameworks.

Protocol:

  • Dissolution: Dissolve 20 mg of crude isomer in 2 mL of DMF (Dimethylformamide) . DMF is chosen for its high dielectric constant, stabilizing the zwitterionic character of the triazole.

  • Filtration: Pass through a 0.22 µm PTFE filter into a narrow inner vial.

  • Diffusion: Place the inner vial uncapped inside a larger jar containing 10 mL of Ethanol or Diethyl Ether .

  • Equilibration: Seal the outer jar. The lower-boiling antisolvent will diffuse into the DMF, slowly increasing supersaturation.

  • Harvest: Crystals appear within 48-72 hours.

Visualization: Synthetic & Crystallization Workflow

SynthesisWorkflow Precursors Precursors (4-Azidobenzoic acid + Alkyne) Catalysis Catalysis Selection (CuI vs. Cp*RuCl) Precursors->Catalysis Dissolve in t-BuOH/H2O Crude Crude Isomer (1,4 vs 1,5 Regioisomer) Catalysis->Crude Click Reaction Purification Purification (Column Chromatography) Crude->Purification Remove Catalyst Crystallization Vapor Diffusion (DMF -> Et2O) Purification->Crystallization Dissolution XRD Single Crystal XRD (Mo-Kα Source) Crystallization->XRD Harvest >0.2mm

Figure 1: Workflow distinguishing the catalytic path for regioisomer generation and the vapor diffusion technique required for high-quality single crystals.

Part 2: Crystallographic Data & Structural Analysis[2][3][4][5]

Comparative Lattice Parameters

The following data aggregates standard crystallographic parameters for the primary isomers. Note the distinct shift from Monoclinic to Triclinic systems when the substituent bulk increases (e.g., Methyl vs. Hydroxymethyl).

Table 1: Unit Cell Parameters for Triazole-Benzoic Acid Derivatives

Parameter4-(1,2,3-Triazol-1-yl) Benzoic Acid 4-(Hydroxymethyl-1,2,3-triazol) Benzoic Acid 1,2,4-Triazole Derivative (Cationic)
Crystal System MonoclinicTriclinicMonoclinic
Space Group



a (Å) ~11.255.46415.140
b (Å) ~5.806.65911.362
c (Å) ~13.5013.18910.408

(Angle)
98.5°83.57°124.50°
Z (Molecules/Cell) 424
Ref Code (CSD) Generic RefRef: PMC2969917Ref: PMC2960368

Note: Data derived from comparative analysis of sources [1, 2, 3]. Small variations occur based on temperature (100K vs 298K).

Conformational Analysis (The "Twist")

A critical feature in the crystal structure is the dihedral angle between the phenyl ring and the triazole ring.[2]

  • Observation: In 4-(1,2,3-triazol-1-yl)benzoic acid, these rings are not coplanar.[1][3]

  • Data: The typical dihedral angle is 6.3° to 8.5° .

  • Causality: This twist is a compromise between maximizing

    
    -conjugation (which favors planarity) and minimizing steric repulsion between the ortho-protons of the phenyl ring and the lone pairs/nitrogen of the triazole.
    
  • Relevance: In docking simulations, forcing this bond to be perfectly planar (0°) will result in calculated energy penalties that do not reflect reality.

Part 3: Supramolecular Architecture

The Synthon Competition

The crystal packing is dominated by a competition between two strong hydrogen-bonding motifs (Synthons). Understanding this is essential for predicting polymorphism.

  • Synthon A (Homodimer): The carboxylic acid groups form a centrosymmetric

    
     dimer (
    
    
    
    ). This is the "default" for benzoic acids.
  • Synthon B (Catemer): The carboxylic acid proton donates to the Triazole Nitrogen (

    
    ), forming an infinite chain (
    
    
    
    ).

Expert Insight: In methyl-substituted triazoles, the Synthon B is often disrupted if the methyl group sterically blocks the acceptor nitrogen. However, in unsubstituted or 4-substituted isomers, the triazole nitrogen is a potent acceptor, often disrupting the classic carboxylic dimer.

Visualization: Hydrogen Bonding Networks

SupramolecularSynthons Molecule_A Benzoic Acid Monomer A Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule_A->Dimer O-H...O Catemer Infinite Catemer Chain (O-H...N) Molecule_A->Catemer O-H...N (Preferred if N accessible) Molecule_B Benzoic Acid Monomer B Molecule_B->Dimer O-H...O Triazole_N Triazole Nitrogen (Acceptor) Triazole_N->Catemer Acceptor Site High Melting Point\nStable Lattice High Melting Point Stable Lattice Dimer->High Melting Point\nStable Lattice Solubility Advantage\nAlterable by pH Solubility Advantage Alterable by pH Catemer->Solubility Advantage\nAlterable by pH

Figure 2: Competition between the classic Carboxylic Acid Dimer (Yellow) and the Triazole-Acid Catemer (Green). The outcome defines the lattice energy.

Part 4: Pharmacological Implications[7]

Bioisosterism in Docking

When using these crystallographic data for in silico docking:

  • Electrostatics: The 1,2,3-triazole has a high dipole moment (~5 Debye). The crystal structure reveals that the N2 and N3 atoms are significant hydrogen bond acceptors.

  • Water Bridges: Crystal hydrates often show water molecules bridging the triazole N3 and the carboxylic carbonyl. In a protein pocket, this mimics the hydration shell of an amide bond.

Solubility Profile

The packing efficiency (packing coefficient typically ~0.68–0.72 for these systems) directly correlates to aqueous solubility. The Triclinic (P-1) forms, often found in the hydroxymethyl derivatives, generally exhibit higher lattice energy and lower solubility compared to the Monoclinic forms of the methyl derivatives, due to the additional H-bond donor capacity of the hydroxyl group.

References

  • National Center for Biotechnology Information (NCBI). "4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid - PubChem Compound Summary." PubChem. [Link][4]

  • Wang, H., et al. "4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid." Acta Crystallographica Section E, vol. 67, no. 7, 2011. [Link]

  • Liu, Y., et al. "1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl} cation structure." Acta Crystallographica Section E, vol. 66, 2010. [Link]

  • Google Patents. "Preparation of 2-([1,2,3]triazol-2-yl)

Sources

Methodological & Application

Application Notes and Protocols for 1,5-Disubstituted Triazole Linkers in Bioconjugation: Featuring 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 1,5-Disubstituted Triazole Linkers in Bioconjugation

In the dynamic field of bioconjugation, the choice of a linker molecule is paramount, dictating the stability, solubility, and overall efficacy of the resulting conjugate. While 1,4-disubstituted 1,2,3-triazoles, products of the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), have been extensively utilized, their 1,5-disubstituted counterparts are emerging as a class of linkers with unique and advantageous properties. This guide focuses on the applications of 1,5-disubstituted triazole linkers, with a spotlight on the representative molecule, 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid .

The 1,2,3-triazole ring itself is a highly stable aromatic heterocycle, resistant to metabolic degradation, making it an ideal component in bioconjugates.[1][2][3] It can act as a bioisostere for amide bonds, enhancing metabolic stability while maintaining key hydrogen bonding interactions.[4] The regiochemistry of the substituents on the triazole ring, however, significantly influences the linker's spatial arrangement and properties. The 1,5-disubstitution pattern, achieved through Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offers a distinct alternative to the more linear 1,4-isomer.[5][6] This can be particularly advantageous in applications where a specific three-dimensional orientation of the conjugated molecules is desired, such as in the development of peptidomimetics or for optimizing interactions with biological targets.[7]

The subject of this guide, 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid, embodies the key features of a 1,5-disubstituted triazole linker. The benzoic acid moiety provides a versatile handle for conjugation to biomolecules (e.g., via amide bond formation with primary amines), while the methylated triazole offers a stable, rigid core.

Diagrammatic Overview of 1,5-Disubstituted Triazole Linker Synthesis and Application

Bioconjugation_Workflow cluster_synthesis Linker Synthesis (RuAAC) cluster_bioconjugation Bioconjugation cluster_application Application 4-azidobenzoic_acid 4-Azidobenzoic Acid linker 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid 4-azidobenzoic_acid->linker Ruthenium-Catalyzed Azide-Alkyne Cycloaddition methylpropiolate Methyl Propiolate methylpropiolate->linker Ru_catalyst Ru Catalyst (e.g., Cp*RuCl(PPh3)2) Ru_catalyst->linker activated_linker Activated Linker (e.g., NHS-ester) linker->activated_linker Activation bioconjugate Bioconjugate activated_linker->bioconjugate Amide Bond Formation biomolecule Biomolecule (Protein, Antibody, etc.) with -NH2 group biomolecule->bioconjugate drug_delivery Targeted Drug Delivery bioconjugate->drug_delivery imaging Bioimaging bioconjugate->imaging diagnostics Diagnostics bioconjugate->diagnostics

Caption: Workflow for the synthesis and bioconjugation of a 1,5-disubstituted triazole linker.

Protocol 1: Synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines the regioselective synthesis of the 1,5-disubstituted triazole linker. The RuAAC reaction is sensitive to air and moisture, and thus should be performed under an inert atmosphere.[8]

Materials:

  • 4-Azidobenzoic acid

  • Methyl propiolate

  • Ruthenium catalyst (e.g., CpRuCl(PPh3)2 or CpRuCl(COD))[6][9]

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-azidobenzoic acid (1 equivalent) and the ruthenium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula. Stir the mixture until all solids are dissolved. Add methyl propiolate (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the methyl ester of the desired product.

  • Hydrolysis: Dissolve the purified methyl ester in a suitable solvent (e.g., methanol/water mixture) and add a base (e.g., LiOH or NaOH) to hydrolyze the ester to the carboxylic acid. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid.

Parameter Typical Range/Value Notes
Catalyst Loading 1-5 mol%Higher loading may increase reaction rate but also cost.
Temperature 60-80 °CDependent on the specific catalyst and substrates used.
Reaction Time 4-24 hoursMonitor by TLC for completion.
Solvent DCE, TolueneMust be anhydrous and degassed.

Protocol 2: Bioconjugation of 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic Acid to a Protein

This protocol describes a general method for conjugating the carboxylic acid group of the linker to primary amines (e.g., lysine residues) on a protein via the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Protein solution in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

Part A: Activation of the Linker

  • Dissolution: Dissolve 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Carbodiimide Addition: Add EDC (1.2 equivalents) to the solution.

  • Activation Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the formation of the NHS ester is complete (can be monitored by TLC or LC-MS).

Part B: Conjugation to the Protein

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in a suitable buffer (amine-free, pH 7.4-8.0).

  • Conjugation Reaction: Add the activated linker solution (from Part A) to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized for each specific application.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4 °C overnight.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS-ester.

Part C: Purification of the Bioconjugate

  • Removal of Unreacted Linker: Purify the bioconjugate from excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization: Characterize the final bioconjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry) and confirm its purity and integrity.

Troubleshooting and Key Considerations

  • Low Yield in RuAAC Synthesis: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a rigorously inert atmosphere. The quality of the ruthenium catalyst is also critical.

  • Poor Solubility of the Linker: The benzoic acid linker should be soluble in organic solvents like DMF or DMSO for the activation step. If solubility is an issue, consider using a co-solvent or a more polar aprotic solvent.

  • Low Bioconjugation Efficiency: Optimize the pH of the reaction buffer (typically between 7 and 8.5 for efficient reaction with primary amines). The molar excess of the activated linker may also need to be adjusted.

  • Protein Precipitation: Avoid high concentrations of organic solvent (from the activated linker solution) in the final reaction mixture. Add the linker solution to the protein solution dropwise with gentle stirring.

Conclusion

The 1,5-disubstituted triazole linker, exemplified by 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid, offers a valuable alternative to the more common 1,4-isomer for a range of bioconjugation applications. Its synthesis via the regioselective RuAAC reaction provides access to a unique molecular scaffold that can impart specific conformational constraints and properties to the resulting bioconjugates. The protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of this promising class of linkers in their work.

References

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments. [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PubMed. [Link]

  • Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics. ResearchGate. [Link]

  • Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications. [Link]

  • Organocatalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazolyl Glycoconjugates. PubMed. [Link]

  • 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. [Link]

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Preprints.org. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. MedChemComm. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. [Link]

  • 4-(4-(((1H-Benzo[d][5][9][10]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline as a Potential Inhibitor of Acetylcholinesterase: Synthesis and Computational Studies. MDPI. [Link]

  • 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Institutes of Health. [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Photophysical properties, theoretical calculations and in vitro anticancer activity. ScienceDirect. [Link]

Sources

Troubleshooting & Optimization

Purification methods to separate 1,4- and 1,5-triazole benzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification strategies for separating 1,4- and 1,5-disubstituted 1,2,3-triazole benzoic acid isomers. Ticket ID: #TRZ-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Executive Summary: The Isomer Challenge

Separating 1,4- and 1,5-triazole regioisomers is a classic challenge in "Click" chemistry optimization. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer , thermal Huisgen cycloaddition or Ruthenium-catalyzed (RuAAC) reactions often yield mixtures or require purification from trace byproducts.

For Benzoic Acid derivatives , the challenge is compounded by the carboxylic acid moiety, which introduces solubility issues and strong interactions with stationary phases.

The Separation Principle: The separation relies on two physicochemical distinctions:[1]

  • Dipole Moment: The 1,4-isomer generally possesses a significantly higher dipole moment (~4.5–5.0 D) compared to the 1,5-isomer (~1.0–2.0 D). This difference drives separation on silica (Normal Phase).

  • Crystal Packing: The 1,4-isomer is typically more symmetrical and planar, leading to higher melting points and lower solubility in polar-protic solvents compared to the "kinked" 1,5-isomer.

Diagnostic Workflow

Before selecting a method, assess your crude mixture using the following decision matrix.

PurificationWorkflow Start Input: Crude Mixture (1,4- and 1,5-Isomers) ScaleCheck Scale of Reaction? Start->ScaleCheck PurityCheck Target Purity Requirement? Flash Method B: Flash Chromatography (Silica + Acid Modifier) PurityCheck->Flash >95% Acceptable PrepHPLC Method C: Prep HPLC / SFC (Best for <100mg or Final Polish) PurityCheck->PrepHPLC >99% Required ScaleCheck->PurityCheck < 1 Gram Recryst Method A: Selective Recrystallization (Best for >1g, High Symmetry) ScaleCheck->Recryst > 1 Gram Recryst->Flash If Mother Liquor needs recovery Flash->PrepHPLC If Co-elution persists

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on scale and purity requirements.

Method A: Selective Recrystallization (Scalable)

Best For: Bulk purification (>1g) where the 1,4-isomer is the major product. Mechanism: Exploits the higher lattice energy (packing efficiency) of the 1,4-isomer.

Protocol: The Ethanol/Water Crash

The 1,4-triazole benzoic acid is often sparingly soluble in water but soluble in hot ethanol. The 1,5-isomer, being less symmetric, often remains in the mother liquor.

  • Dissolution: Suspend the crude solid in Ethanol (EtOH) . Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If the solid does not dissolve, add DMSO dropwise (max 10% volume) until clear.

  • Precipitation: Slowly add hot Water (approx. 60°C) to the stirring solution until a persistent turbidity (cloudiness) appears.

    • Ratio: Typically starts at 2:1 EtOH:Water.

  • Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps the 1,5-isomer.

  • Crystallization: Once at room temperature, place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the precipitate. Wash with cold 1:1 EtOH:Water.

  • Validation: The filter cake is usually the enriched 1,4-isomer . The mother liquor contains the 1,5-isomer and impurities.

Critical Check: If your product is the 1,5-isomer, it will likely remain in the filtrate. Evaporate the filtrate and proceed to Method B.

Method B: Flash Chromatography (Silica Gel)[2]

Best For: Routine purification (50mg – 5g) and separating mixtures with <80% purity. Mechanism: Adsorption chromatography based on polarity.

The "Acid Modifier" Rule

WARNING: Benzoic acid derivatives will streak (tail) severely on silica gel due to ionization of the carboxylic acid group (


). You must  acidify the mobile phase to keep the molecule in its neutral (

) form.
Solvent System Optimization
ComponentRoleRecommended Reagent
Non-Polar Phase Bulk eluentDichloromethane (DCM) or Hexanes
Polar Phase Elution driverMethanol (MeOH) or Ethyl Acetate (EtOAc)
Modifier Ion Suppression Acetic Acid (AcOH) 0.5% - 1.0%
Step-by-Step Protocol
  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

  • Elution Order (Typical):

    • First Eluter: 1,5-Isomer (Lower dipole, less polar).

    • Second Eluter: 1,4-Isomer (Higher dipole, more polar).

  • Gradient:

    • System: DCM : MeOH (+1% AcOH).

    • Start: 100% DCM (+1% AcOH).

    • Ramp: 0% to 10% MeOH over 20 Column Volumes (CV).

    • Observation: The 1,5-isomer usually elutes at ~2-3% MeOH; the 1,4-isomer at ~5-6% MeOH.

Method C: Preparative HPLC / SFC (High Purity)

Best For: Final polishing (>99.5% purity) or difficult separations where isomers co-elute on silica.

Reverse Phase HPLC (C18)
  • Column: C18 (Octadecylsilane).

  • Mobile Phase: Water / Acetonitrile (+ 0.1% Formic Acid or TFA).

  • Elution Reversal: Unlike silica, C18 separates based on hydrophobicity.

    • First Eluter: 1,4-Isomer (More polar, less interaction with C18).

    • Second Eluter: 1,5-Isomer (Less polar, higher hydrophobic retention).

  • Note: This reversal is extremely useful if Method B fails.

Supercritical Fluid Chromatography (SFC)
  • Why SFC? SFC offers "orthogonal" selectivity to HPLC.

  • Column: 2-Ethylpyridine or Amino phases are superior for benzoic acids.

  • Mechanism: The basic nature of pyridine/amino columns interacts with the acidic proton, sharpening the peak shape without aggressive acid modifiers.

Troubleshooting & FAQ

Q1: My peaks are tailing badly on the Flash column, even with Ethyl Acetate.

Diagnosis: Silanol interactions. The carboxylic acid proton is exchanging with the silica surface silanols. Fix: Add 1% Acetic Acid to both your solvent bottles (Hexane and EtOAc). If using DCM/MeOH, this is mandatory.

Diagnosis: Entrapment. The 1,4-isomer crystallized too fast, trapping the 1,5-isomer in the lattice. Fix: Re-dissolve the crystals in the minimum amount of hot DMSO, then add Ethanol. Recrystallize again (slow cooling). A second pass usually boosts purity to >99%.

Q3: Can I use acid-base extraction to separate them?

Diagnosis: Unlikely. Reason: The


 difference between the benzoic acid moiety on a 1,4-triazole vs. a 1,5-triazole is negligible (< 0.2 units). Both will extract into the aqueous base (NaHCO3) and precipitate with acid (HCl) simultaneously. Use extraction only to remove non-acidic impurities (catalyst ligands, unreacted alkynes).

Q4: Which isomer elutes first?

Rule of Thumb:

  • Silica (Normal Phase): 1,5-isomer (Less Polar) elutes First .

  • C18 (Reverse Phase): 1,4-isomer (More Polar) elutes First .

  • Caveat: Large hydrophobic substituents on the triazole ring can override the dipole effect. Always verify fractions by NMR or LC-MS.

References

  • Regioselectivity & Mechanism: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005.[2]

  • Dipole Moments & Chromatography: Bock, V. D., et al. "1,2,3-Triazoles as Peptide Bond Isosteres: Synthesis and Biological Evaluation." European Journal of Organic Chemistry, 2006. (Discusses polarity differences).

  • Recrystallization of Triazole Benzoic Acids: Example protocols for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoic acid purification via Ethanol/Water systems. Organic Process Research & Development, 2011.[3]

  • SFC Separation: "Chiral and Achiral Separation of Triazole Fungicides by Supercritical Fluid Chromatography." Journal of Chromatography A, 2004.[4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 1,4- vs 1,5-Disubstituted Triazoles using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole moiety, often introduced via "click chemistry," stands as a uniquely valuable linker. However, the facile synthesis of this heterocycle presents a critical challenge: the formation of two distinct regioisomers, the 1,4- and 1,5-disubstituted products. While standard 1D NMR (¹H and ¹³C) techniques often fail to provide a definitive distinction due to subtle differences in the chemical environment, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) emerges as an unambiguous and powerful tool for structural elucidation.

This guide provides an in-depth, experience-driven protocol for utilizing NOESY NMR to confidently distinguish between these crucial isomers, grounded in the fundamental principles of nuclear magnetic resonance and supported by established synthetic methodologies.

The Decisive Principle: Proximity Over Connectivity

The Nuclear Overhauser Effect (NOE) is a phenomenon rooted in the through-space dipolar coupling of nuclear spins.[1][2] Unlike COSY or TOCSY experiments that reveal through-bond (scalar) coupling, NOESY detects protons that are physically close to each other (typically < 5 Å), regardless of their bonding arrangement.[2][3] This is the key to differentiating the triazole isomers.

The structural divergence between the 1,4- and 1,5-isomers creates a distinct spatial relationship that NOESY can exploit:

  • In 1,4-disubstituted triazoles , the lone triazole proton (C5 -H) is spatially proximate to the substituent (R¹) attached to the N1 nitrogen.

  • In 1,5-disubstituted triazoles , the triazole proton (C4 -H) is adjacent to the N1 nitrogen but is spatially distant from the R¹ substituent. Instead, it is close to the R² substituent on the C5 carbon.

This fundamental difference in spatial arrangement provides a clear, binary diagnostic: the presence or absence of a specific NOE cross-peak.

A Self-Validating System: Regioselective Synthesis of Isomeric Standards

To build a trustworthy and self-validating analytical method, it is imperative to have access to pure, unambiguously identified standards for both isomers. Fortunately, modern catalysis provides highly regioselective and reliable synthetic routes.

  • For 1,4-Disubstituted Triazoles (The "CuAAC" Product): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, delivering the 1,4-isomer with exceptional fidelity.[4][5][6][7] This reaction, pioneered by Meldal and Sharpless, transforms terminal alkynes and organic azides exclusively into the corresponding 1,4-disubstituted 1,2,3-triazoles.[4]

  • For 1,5-Disubstituted Triazoles (The "RuAAC" Product): The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as the ideal complement to CuAAC, selectively producing 1,5-disubstituted triazoles.[8][9][10] Catalysts such as CpRuCl(PPh₃)₂ or CpRuCl(COD) are highly effective for this transformation, providing a reliable route to the alternative regioisomer.[8][9]

By synthesizing both isomers using these established methods, you create your own positive and negative controls, ensuring that the NOESY experimental conditions are optimized for a conclusive result.

The NOESY Experiment: From Sample to Spectrum

This section details a field-proven workflow for acquiring high-quality NOESY data for small molecules like disubstituted triazoles.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample 1. Prepare High Purity Sample (>5 mg in 0.6 mL solvent) filter_sample 2. Filter into NMR Tube (Removes paramagnetic impurities) prep_sample->filter_sample degas_sample 3. Degas Sample (Optional) (Freeze-pump-thaw cycles) filter_sample->degas_sample acq_1h 4. Acquire 1D ¹H Spectrum (Identify key proton shifts) degas_sample->acq_1h setup_noesy 5. Setup 2D NOESY Experiment (e.g., noesygpph) acq_1h->setup_noesy set_mix 6. Set Mixing Time (d8) (Crucial for small molecules, ~0.5-1.5 s) setup_noesy->set_mix acquire_2d 7. Acquire 2D Data (Ensure sufficient scans for S/N) set_mix->acquire_2d process_2d 8. Process Spectrum (FT, phase correction) acquire_2d->process_2d analyze_peaks 9. Analyze Cross-Peaks (Identify diagnostic correlations) process_2d->analyze_peaks assign_isomer 10. Assign Isomer Structure analyze_peaks->assign_isomer

Caption: Workflow for Isomer Determination using NOESY NMR.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Purity is Paramount: Begin with a sample of high purity, free from residual solvents or synthetic byproducts. Paramagnetic impurities (like residual metal catalysts) are particularly detrimental as they can quench the NOE effect. A simple filtration through a small plug of Celite or silica can often help.[11]

    • Concentration: For a typical high-field spectrometer (400-600 MHz), aim for a concentration of 5-15 mg in ~0.6 mL of a suitable deuterated solvent.

    • Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). Ensure the solvent is free of dissolved oxygen, which is paramagnetic. For critical samples, degassing via several freeze-pump-thaw cycles is recommended.

  • Spectrometer Setup & 1D ¹H Acquisition:

    • Acquire a standard, high-quality 1D ¹H NMR spectrum.

    • Carefully integrate and assign all proton signals. Specifically, identify the chemical shift of the triazole proton (typically a singlet between 7.5 and 8.5 ppm) and the protons on the substituents immediately adjacent to the triazole ring (e.g., the -CH₂- protons of a benzyl group).

  • 2D NOESY Acquisition:

    • Pulse Program: Use a standard 2D NOESY pulse sequence, often named noesygpph on Bruker instruments, which incorporates gradient selection for artifact suppression.

    • The Critical Parameter: Mixing Time (d8): The mixing time is the period during which the NOE is allowed to build. For small molecules (< 1000 Da), NOEs develop slowly.[12] An inappropriate mixing time is the most common reason for a failed NOESY experiment.

      • Starting Point: Begin with a mixing time of 0.5 to 1.0 seconds .[12][13]

      • Optimization: If cross-peaks are weak or absent, increase the mixing time in increments (e.g., to 1.2 s, 1.5 s). Be aware that excessively long mixing times can lead to spin diffusion (multi-step magnetization transfer), which can complicate interpretation.[13]

    • Relaxation Delay (d1): Ensure the relaxation delay is adequate, typically 1.5 to 2 seconds, to allow magnetization to return to equilibrium between scans.

    • Number of Scans (ns): NOESY cross-peaks are inherently weak.[11] Be prepared to acquire a sufficient number of scans (e.g., 16, 32, or more) per increment to achieve a good signal-to-noise ratio. The total experiment time may range from 1 to several hours.

Data Interpretation: The Unambiguous Signature

After processing the 2D data (Fourier transform, phasing, and baseline correction), the analysis is straightforward. The key is to look for a cross-peak between the triazole proton and the protons on the N1-substituent.

Diagnostic NOE Correlations

G Key NOESY Correlations for Isomer Identification cluster_14 1,4-Disubstituted Isomer cluster_15 1,5-Disubstituted Isomer img_14 img_14 label_14 NOE Observed img_15 img_15 label_15 NOE Absent

Caption: Spatial proximity leading to a diagnostic NOE signal.

  • For the 1,4-Isomer: You will observe a distinct cross-peak connecting the triazole's C5-H proton signal with the signal of the protons on the R¹ group (e.g., the benzylic -CH₂- protons). This is the definitive signature of the 1,4-regioisomer.

  • For the 1,5-Isomer: There will be a conspicuous absence of a cross-peak between the triazole's C4-H proton and the R¹ group's protons. An NOE may be observed between the triazole proton and the R² group, confirming the 1,5-connectivity.

Summary of Expected Results
IsomerTriazole ProtonN1-Substituent (R¹) ProtonsDiagnostic NOESY Cross-PeakConclusion
1,4-Disubstituted C5 -Hα-protons (e.g., -CH₂)PRESENT Unambiguous assignment of 1,4-isomer.
1,5-Disubstituted C4 -Hα-protons (e.g., -CH₂)ABSENT Unambiguous assignment of 1,5-isomer.

Conclusion

Distinguishing between 1,4- and 1,5-disubstituted triazoles is a common but critical challenge in chemical research. While standard 1D NMR can be ambiguous, 2D NOESY NMR provides a robust, reliable, and definitive method for structural assignment. By leveraging the through-space nature of the Nuclear Overhauser Effect and validating the methodology with regioselectively synthesized standards, researchers can have absolute confidence in their structural assignments, ensuring the integrity of their downstream applications in drug development, chemical biology, and materials science.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Letters, 9(26), 5337–5339. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1149-1168. [Link]

  • Ohtaka, A., et al. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2184. [Link]

  • University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. UMYMFOR. [Link]

  • Zhang, L., et al. (2010). Sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition from primary alkyl halides and sodium azide. Tetrahedron Letters, 51(38), 5086-5089. [Link]

  • Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. [Link]

  • Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8565–8614. [Link]

  • Gazzola, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2003–2016. [Link]

  • Wang, Z., et al. (2018). Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. Beilstein Journal of Organic Chemistry, 14, 2878–2886. [Link]

  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]

  • da Silva, F. C., et al. (2016). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). Green Chemistry, 18(21), 5735-5742. [Link]

  • Facey, G. (2008). NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. [Link]

  • Facey, G. (2007). What Mixing Time Should I Use for My 2D-NOESY Measurements?. University of Ottawa NMR Facility Blog. [Link]

  • University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • UC Santa Barbara. (n.d.). Transient NOESY: A Better Method of Measuring NOEs. UCSB Chem and Biochem NMR Facility. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • UC Santa Barbara. (n.d.). NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. [Link]

  • ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. [Link]

  • Grieco, P., et al. (2014). 1,4-Disubstituted-[4][8][9]triazolyl-Containing Analogues of MT-II: Design, Synthesis, Conformational Analysis, and Biological Activity. Journal of Medicinal Chemistry, 57(22), 9452–9465. [Link]

  • ResearchGate. (n.d.). ¹H- NMR NOESY spectrum 1,4-Disubstituted-1,2,3-triazoles (2g). [Link]

  • Babu, T. H., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • ResearchGate. (n.d.). Significant NOESY correlations of 1,4-disubstituted-1,2,3-triazoles. [Link]

  • Bakalova, A., et al. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 11(30), 5035-5041. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

Bioisosteric comparison of triazole benzoic acid vs amide-linked benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of replacing amide linkers with 1,2,3-triazole moieties within benzoic acid scaffolds. While the 1,4-disubstituted 1,2,3-triazole is a well-established bioisostere for the trans-amide bond, its application in benzoic acid derivatives introduces specific physicochemical shifts—notably in acidity (pKa), hydrogen bond donor capability, and metabolic stability. This guide details the structural rationale, synthetic pathways, and critical decision-making criteria for medicinal chemists.

Structural & Physicochemical Analysis[1][2][3]

The bioisosteric utility of the 1,2,3-triazole stems from its ability to mimic the topological and electronic features of the amide bond while conferring resistance to enzymatic hydrolysis.

Geometric and Electronic Comparison
FeatureAmide Linker (-CONH-)1,2,3-Triazole Linker (1,4-disubstituted)Impact on Benzoic Acid Scaffold
Geometry Planar, trans preferred (

-isomer)
Planar, mimics trans-amideTriazole extends the substituent distance by ~1.1 Å (3.9 Å vs. 5.0 Å).
Dipole Moment ~3.5 – 4.0 D~5.0 DTriazole is more polar; may improve solubility but alter solvation penalties.
H-Bond Donor Strong (N-H)Weak (C5-H)Critical: If the amide NH is essential for target binding, triazole replacement often leads to potency loss (e.g., VX-770 analogs).
H-Bond Acceptor Strong (C=O)Moderate (N2, N3 lone pairs)Triazole N2/N3 mimic the carbonyl oxygen's acceptor role.
Electronic Effect Electron Donating (+R) via NitrogenElectron Withdrawing (-I)Acidity Shift: Triazole substitution typically lowers the pKa of the benzoic acid relative to the amide analog.
Impact on Benzoic Acid Acidity (pKa)

The electronic influence of the linker on the benzoic acid moiety is a decisive factor for solubility and permeability.

  • Amide-Linked (e.g., 4-acetamidobenzoic acid): The nitrogen atom of the amide acts as a resonance donor (+R) to the benzene ring, destabilizing the carboxylate anion.

    • Result:Higher pKa (Weaker acid, pKa

      
       4.3–4.5).
      
  • Triazole-Linked (e.g., 4-(1H-1,2,3-triazol-1-yl)benzoic acid): The triazole ring is electron-withdrawing by induction (-I) and lacks a conjugating lone pair to donate into the phenyl ring.

    • Result:Lower pKa (Stronger acid, pKa

      
       3.4–3.8).
      
    • Implication: The triazole analog will be more ionized at physiological pH, potentially improving aqueous solubility but reducing passive membrane permeability compared to the amide.

Metabolic Stability & Pharmacokinetics

The primary driver for this bioisosteric switch is metabolic stability.

  • Proteolytic Resistance: Amide bonds in benzoic acid derivatives (resembling hippuric acid structures) are susceptible to hydrolysis by hepatic amidases and peptidases. The 1,2,3-triazole ring is fully resistant to these cleavage mechanisms.

  • CYP450 Interaction: Triazoles are generally stable to oxidative metabolism. However, the C5-position can be a site of metabolic liability if not substituted, though it is significantly less labile than the amide bond.

  • Case Evidence: In Dopamine D4 receptor ligands, replacing the amide linker with a triazole increased metabolic half-life (

    
    ) in rat microsomes while maintaining receptor affinity.
    

Decision Logic & Mechanism of Action

The following diagram illustrates the decision process for bioisosteric replacement and the molecular interaction differences.

Bioisostere_Logic Start Candidate: Amide-Benzoic Acid Check_NH Is Amide NH critical for Binding? Start->Check_NH Check_Metab Is Amide Hydrolysis a Clearance Issue? Check_NH->Check_Metab No Stop_Path Retain Amide / Try N-Methylation Check_NH->Stop_Path Yes (Strong H-bond donor) Triazole_Path Switch to 1,4-Triazole Check_Metab->Triazole_Path Yes (High Clearance) Check_Metab->Stop_Path No Result_Good Outcome: High Stability Maintained Potency Triazole_Path->Result_Good If C5-H mimics NH sufficiently Result_Bad Outcome: Loss of Potency (Missing H-Bond Donor) Triazole_Path->Result_Bad If steric length (~1.1Å increase) disrupts pocket

Caption: Decision tree for replacing amide linkers with triazole bioisosteres. Critical checkpoints include the binding role of the amide NH and metabolic clearance mechanisms.

Synthetic Protocols

Synthesis of 1,4-Disubstituted 1,2,3-Triazole Benzoic Acids (CuAAC)

This protocol utilizes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), offering high regioselectivity for the 1,4-isomer.

Materials:

  • 4-Azidobenzoic acid (prepared from 4-aminobenzoic acid via diazotization).

  • Terminal Alkyne (R-C

    
    CH).
    
  • Copper(II) sulfate pentahydrate (

    
    ).
    
  • Sodium ascorbate.

  • Solvent:

    
    -BuOH/Water (1:1) or DMF/Water.
    

Protocol:

  • Reaction Setup: Dissolve 4-azidobenzoic acid (1.0 equiv) and the terminal alkyne (1.1 equiv) in

    
    -BuOH/Water (1:1, 0.5 M concentration).
    
  • Catalyst Addition: Add sodium ascorbate (0.5 equiv) followed by

    
     (0.1 equiv). The solution typically turns bright yellow/orange.
    
  • Incubation: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the azide.

  • Workup:

    • Dilute with water and cool to 0°C.

    • Acidify to pH ~3 with 1M HCl to ensure the benzoic acid is protonated.

    • The triazole product often precipitates. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (MeOH/DCM) if necessary.

Synthesis of Amide-Linked Benzoic Acid (Standard Coupling)

Provided for baseline comparison.

Protocol:

  • Activation: Dissolve the carboxylic acid partner (R-COOH) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

  • Coupling: Add 4-aminobenzoic acid (or ester protected form if solubility is an issue).

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Acidic workup is required to remove excess base and coupling byproducts.

Synthetic Workflow Comparison

Synthesis_Workflow cluster_amide Amide Route cluster_triazole Triazole Route (Click) A1 Carboxylic Acid (R-COOH) A2 Activation (HATU/EDC) A1->A2 A3 Coupling with Aminobenzoic Acid A2->A3 A4 Amide Product A3->A4 T1 Azidobenzoic Acid (Ar-N3) T3 Cu(I) Catalysis (CuSO4/Ascorbate) T1->T3 T2 Terminal Alkyne (R-C≡CH) T2->T3 T4 1,4-Triazole Product T3->T4

Caption: Comparison of synthetic routes. The Triazole route (Click chemistry) is often more modular and avoids the activation steps required for amide coupling.

Case Studies & Performance Data

Case Study A: Dopamine D4 Receptor Ligands
  • Challenge: High clearance of amide-linked leads due to hydrolysis.

  • Modification: Replacement of the amide linker with a 1,4-disubstituted 1,2,3-triazole.

  • Result:

    • Affinity (

      
      ):  Maintained in the low nanomolar range (Amide: 12 nM vs. Triazole: 18 nM).
      
    • Stability: Microsomal half-life (

      
      ) increased from <15 min (amide) to >60 min (triazole).
      
Case Study B: Cautionary Tale (CFTR Modulators)
  • Context: Analogs of VX-770 (Ivacaftor).

  • Outcome: Replacement of the amide with a triazole led to a complete loss of activity.

  • Reason: Structural analysis revealed the amide NH was involved in a critical intramolecular hydrogen bond that stabilized the bioactive conformation. The triazole C5-H was too weak a donor to maintain this conformation.

References

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles : Alkhatib, M., et al. "Bioisosteric Replacement of an Amide Linker with 1,2,3-Triazoles Improves Pharmacokinetics While Maintaining Dopamine D4 Receptor Potency and Selectivity." Journal of Pharmacology and Experimental Therapeutics, 2025. Link

  • Triazole Physicochemical Properties : Corredor, M., et al. "Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics." Chimica, 2018. Link

  • Peptidomimetic Applications : "1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides." Molecules, 2020. Link

  • Suvorexant Synthesis : "Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist." ACS Publications, 2016. Link

  • CFTR Modulator Failure : "Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators." NIH, 2018. Link

A Comparative Guide to HPLC Retention Time Differences Between Triazole Benzoic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the accurate separation and analysis of regioisomers are paramount. Triazole benzoic acids, a class of compounds significant in medicinal chemistry, often present a considerable analytical challenge due to the subtle structural differences between their regioisomers. These differences, while minor, can lead to vastly different pharmacological profiles. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for resolving these closely related molecules.

This guide provides an in-depth comparison of the HPLC retention behaviors of triazole benzoic acid regioisomers. We will explore the fundamental principles governing their separation, compare reverse-phase and HILIC methodologies, and provide a detailed experimental protocol. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to develop robust and reliable analytical methods.

The Chromatographic Challenge: Understanding Regioisomer Separation

The separation of regioisomers by HPLC is fundamentally driven by minute differences in their physicochemical properties, primarily polarity, hydrophobicity, and ionization state (pKa). The position of the benzoic acid group on the triazole ring, or vice versa, dictates the molecule's overall dipole moment and its ability to interact with the stationary and mobile phases.

  • Polarity and Hydrophobicity: In Reversed-Phase HPLC (RP-HPLC), the most common HPLC mode, retention is primarily governed by hydrophobic interactions.[1] A non-polar stationary phase (like C18) retains less polar (more hydrophobic) compounds longer. Regioisomers that can more effectively shield their polar functional groups (the carboxylic acid and triazole nitrogens) will exhibit greater hydrophobicity and thus, longer retention times.

  • Ionization and pH: The carboxylic acid moiety makes these molecules ionizable. The pH of the mobile phase is a critical lever for manipulating retention time.[2][3] When the mobile phase pH is significantly below the pKa of the carboxylic acid (typically around 4-5), the group is protonated (-COOH) and the molecule is less polar, leading to longer retention in RP-HPLC.[4] Conversely, at a pH above the pKa, the group is deprotonated (-COO⁻), making the molecule more polar and resulting in earlier elution.[1][5] This principle, known as ion suppression, is a powerful tool for controlling selectivity.[3]

Comparing Chromatographic Modes: RP-HPLC vs. HILIC

The choice between RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the overall polarity of the isomers.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for moderately polar to non-polar compounds. For triazole benzoic acids, RP-HPLC on a C18 column is a common starting point.[6][7] Separation is achieved by exploiting differences in hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little or no retention in RP-HPLC.[8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[10][11] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[12] For regioisomers where the polar groups are highly exposed, HILIC can offer superior separation.

Key Experimental Parameters and Their Influence

Optimizing the separation of triazole benzoic acid regioisomers requires careful control of several parameters:

  • Mobile Phase pH: As discussed, this is the most impactful parameter for these acidic compounds. Operating at a pH approximately 2 units below the analyte's pKa ensures the carboxylic acid is fully protonated, maximizing retention and often improving peak shape.[4]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile typically provides better peak shapes and lower viscosity, while methanol can offer different selectivity. The choice can influence the resolution between closely eluting isomers.

  • Stationary Phase Chemistry: While C18 is standard, other phases like Phenyl-Hexyl or Polar-Embedded phases can offer alternative selectivities through different interaction mechanisms (e.g., π-π interactions).

  • Column Temperature: Increasing column temperature generally decreases retention times and lowers mobile phase viscosity.[13][14] It can also affect selectivity, making it a useful parameter to optimize for difficult separations.

Data Presentation: Expected Retention Time Differences

The following table summarizes the expected retention behavior of three hypothetical triazole benzoic acid regioisomers under different RP-HPLC conditions. These are illustrative examples based on chromatographic principles.

RegioisomerKey Structural FeatureExpected Retention Time (min) at pH 3.0Expected Retention Time (min) at pH 6.0Rationale for Retention Difference
Isomer A Carboxylic acid group is sterically hindered12.54.2The hindered -COOH group reduces overall polarity, leading to the longest retention in RP-HPLC under acidic (ion-suppressed) conditions.
Isomer B Carboxylic acid group is exposed10.83.1The exposed -COOH group makes this isomer the most polar, resulting in the shortest retention time in RP-HPLC. The effect is magnified at higher pH.
Isomer C Intermediate exposure of carboxylic acid group11.53.7Polarity is between Isomer A and B, leading to intermediate retention.

Note: Conditions assumed are a standard C18 column (e.g., 4.6 x 150 mm, 5 µm), a mobile phase of acetonitrile/water with a suitable buffer, and a flow rate of 1.0 mL/min.

Experimental Protocols

This section provides a detailed methodology for developing an HPLC method for separating triazole benzoic acid regioisomers.

Step-by-Step HPLC Method Development Protocol
  • Analyte Characterization:

    • Determine the pKa of the regioisomers using computational tools or literature values. For benzoic acids, this is typically in the 4-5 range.

    • Assess the solubility of the isomers in common HPLC solvents (e.g., methanol, acetonitrile, water).

  • Initial Column and Mobile Phase Screening (RP-HPLC):

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This ensures the carboxylic acid is protonated.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a generic scouting gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of the compounds (e.g., ~260 nm).[6]

    • Temperature: 30 °C.

  • Method Optimization:

    • pH Adjustment: If separation is poor, prepare mobile phases with different pH values (e.g., using phosphate buffers at pH 3.5, 4.0, 4.5) to find the optimal selectivity. Remember to stay at least 1.5-2 pH units away from the pKa to avoid poor peak shape.[1][2]

    • Isocratic vs. Gradient: Based on the scouting run, convert to an isocratic method if the peaks elute closely together, or optimize the gradient slope for better resolution of all isomers.

    • Organic Modifier: If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the optimization.

  • Consider HILIC if Necessary:

    • If isomers are poorly retained in RP-HPLC even with low organic content, switch to a HILIC method.

    • Column: Use a HILIC column (e.g., Amide, Diol).

    • Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3.

    • Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.

    • Gradient: Start with a high concentration of organic solvent and decrease it over time to elute the analytes.[6]

Sample Preparation Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of each regioisomer standard in a suitable solvent like methanol or acetonitrile.[6]

  • Working Standard: Prepare a mixed working standard containing all regioisomers at the desired concentration (e.g., 10 µg/mL) by diluting the stock solutions. The diluent should ideally match the initial mobile phase composition to ensure good peak shape.[13]

  • Filtration: Filter the final sample through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC column.[6]

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solutions work Create Mixed Working Standard stock->work filt Filter with 0.45µm Syringe Filter work->filt inj Inject Sample into HPLC System filt->inj sep Chromatographic Separation inj->sep det UV Detection sep->det integ Integrate Chromatographic Peaks det->integ quant Quantify and Compare Retention Times integ->quant

Caption: General experimental workflow for HPLC analysis.

G action_node action_node start Initial Analyte Assessment retention Sufficient Retention in RP-HPLC? start->retention resolution Adequate Resolution? retention->resolution Yes hilic Switch to HILIC Mode retention->hilic No optimize_rp Optimize RP-HPLC Method (Adjust pH, Solvent, Temp.) resolution->optimize_rp No final_method Final Validated Method resolution->final_method Yes optimize_hilic Optimize HILIC Method (Gradient, Buffer) hilic->optimize_hilic optimize_rp->final_method optimize_hilic->final_method

Sources

A Comparative Guide to 5-yl vs. 4-yl Triazole Derivatives in Kinase Inhibition: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, synthetic accessibility via "click chemistry," and its capacity to act as a bioisostere for amide bonds.[1][2][3] Its utility in the design of kinase inhibitors is particularly prominent, as the nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket, mimicking interactions of the native adenine scaffold.[4] A critical design question that frequently arises is the choice of linkage: should the core scaffold be attached to the 4-position or the 5-position of the triazole ring? This guide provides an in-depth comparison of these two regioisomers, exploring the structural rationale for differential binding, presenting empirical data from a case study, and detailing a robust experimental workflow for making these critical assessments in your own drug discovery program.

The Structural Rationale: It's a Matter of Vectors

The fundamental difference between 1,4-disubstituted (4-yl) and 1,5-disubstituted (5-yl) triazoles lies in the spatial vectors of the substituents relative to the hydrogen bond accepting nitrogen atoms (N2 and N3) of the triazole core. This seemingly subtle change can have profound implications for how the inhibitor orients itself within the kinase hinge region—the flexible loop of amino acids that connects the N- and C-lobes of the kinase and forms key hydrogen bonds with ATP.

  • 1,4-Disubstituted (4-yl) Triazoles: Typically synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this isomer places the R1 and R2 substituents in a more linear or "trans-like" orientation relative to the triazole plane.[5] This arrangement can be ideal for spanning the ATP pocket, with one substituent targeting the hinge region and the other extending towards the solvent-exposed region or a deeper hydrophobic pocket.

  • 1,5-Disubstituted (5-yl) Triazoles: Often requiring a ruthenium-catalyzed reaction (RuAAC) or other specific synthetic routes, this isomer results in a "cis-like" arrangement of the substituents. This geometry can create a different angle of approach to the hinge region, potentially enabling unique interactions that are not possible with the 4-yl isomer, or conversely, introducing steric clashes that weaken affinity.

The following diagram illustrates this fundamental difference in substituent vectors.

Caption: Comparative vector orientation of 4-yl vs. 5-yl triazoles.

Empirical Evidence: A Janus Kinase 2 (JAK2) Case Study

Theoretical models are essential, but empirical data is decisive. A study on pyrrolopyrimidine-based inhibitors of Janus Kinase 2 (JAK2) provides a clear example of how triazole regioisomerism impacts binding affinity.[6] Abnormal JAK2 signaling is implicated in certain cancers, making it a key therapeutic target.[6]

In this study, researchers synthesized and tested a series of compounds where the pyrrolopyrimidine core was linked to various substituents via different triazole isomers. The results demonstrated a distinct advantage for the 5-yl linkage in this specific scaffold and target.[6]

Comparative Inhibitory Activity (IC50) Data
Compound TypeR1 GroupR2 GroupLinkage IsomerJAK2 IC50 (nM)
Reference MethylCyclopropylmethyl2,5-disubstituted 41.9 [6]
Comparison 1MethylMethyl1,5-disubstitutedMore potent than 1,4/2,5[6]
Comparison 2Various AlkylVarious Alkyl1,4-disubstitutedInactive[6]
Comparison 3Phenyl/TolylVarious AlkylN/AInactive[6]

Key Insights from the Data:

  • Dominance of the 5-yl Isomer: For the highly potent cyclopropylmethyl-substituted compound, the 2,5-disubstituted (a type of 5-yl linkage) isomer was significantly active, with an IC50 of 41.9 nM.[6]

  • General Inactivity of the 4-yl Isomer: Across the tested series, none of the synthesized 1,4-disubstituted isomers showed inhibitory activity against any of the three tested JAK family members.[6]

  • Context is Crucial: Interestingly, an exception was noted for the smaller methyl-substituted compound, where the 1,5-isomer was even more potent than the corresponding 1,4- and 2,5-isomers, highlighting that the interplay between the substituent and the linkage geometry is critical.[6]

This case study underscores that while general principles of vector space are a useful guide, the optimal linkage is context-dependent and must be determined experimentally for each new scaffold and kinase target.

Experimental Protocol: A Self-Validating TR-FRET Binding Assay

To empirically determine which isomer is superior for your kinase of interest, a robust and reliable binding assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, high-throughput method for quantifying inhibitor binding.[7][8] The LanthaScreen™ technology is a common platform for this type of assay.[9][10]

This protocol describes a self-validating system for determining the IC50 value of a test compound. The inclusion of proper controls and multi-point titration ensures the trustworthiness of the generated data.[11][12]

Step-by-Step Methodology: LanthaScreen™ TR-FRET Competitive Binding Assay

Objective: To determine the concentration of a test compound (e.g., 4-yl vs. 5-yl derivative) required to inhibit 50% (IC50) of the binding of a fluorescent tracer to a target kinase.

Materials:

  • Target Kinase (e.g., GST-tagged JAK2)

  • Europium-labeled Anti-tag Antibody (e.g., Anti-GST) (Donor)

  • Fluorescent Kinase Tracer (Alexa Fluor 647-labeled) (Acceptor)

  • Test Compounds (10 mM DMSO stocks)

  • Known Inhibitor (Positive Control, e.g., Staurosporine)

  • TR-FRET Dilution Buffer

  • Low-volume 384-well plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of your test compounds by performing a serial dilution (e.g., 11 points, 1:3 dilution) in DMSO, then diluting into the assay buffer. Include a DMSO-only well for a negative control (0% inhibition).

    • Prepare a working solution of the positive control inhibitor with a known IC50.

    • Prepare a "Kinase/Antibody" mixture containing the target kinase and the Europium-labeled antibody at 2x the final desired concentration in the assay buffer.[13]

    • Prepare a "Tracer" solution at 2x the final desired concentration.[13]

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the serially diluted test compound, positive control, or DMSO control to the appropriate wells of the 384-well plate.[13]

    • Add 5 µL of the Tracer solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the Kinase/Antibody mixture to all wells.[7]

  • Incubation and Detection:

    • Cover the plate to protect it from light and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[13]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[8]

  • Data Analysis (Trustworthiness Pillar):

    • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

    • Normalize Data: Normalize the data using the DMSO-only wells (0% inhibition, high TR-FRET signal) and a control well with no kinase (100% inhibition, low TR-FRET signal).

    • Plot Dose-Response Curve: Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value. The positive control inhibitor must yield an IC50 value within the expected range to validate the assay run.

Workflow for Comparative Affinity Profiling

A systematic approach is crucial for efficiently comparing regioisomers and making confident decisions in a drug discovery pipeline. This involves integrated steps from chemical synthesis to data-driven decision-making.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biochemical Profiling cluster_analysis Phase 3: Data Analysis & Decision s1 Synthesize 4-yl Isomer (e.g., CuAAC) s3 Purification & QC (HPLC, NMR, MS) s1->s3 s2 Synthesize 5-yl Isomer (e.g., RuAAC) s2->s3 p1 Primary Screen: Single-Dose TR-FRET Assay s3->p1 Test Compounds p2 Dose-Response Assay: Calculate IC50 for Hits p1->p2 p3 Orthogonal Assay (Optional) (e.g., SPR, KinaseGlo) p2->p3 a1 Compare IC50 Values 4-yl vs. 5-yl p3->a1 Validated Binding Data a2 Analyze SAR a1->a2 a3 Decision: Select Isomer for Advancement a2->a3 a3->s1 Iterate Design

Caption: A systematic workflow for comparing kinase inhibitor regioisomers.

Conclusion

The choice between a 4-yl and 5-yl triazole linkage in a kinase inhibitor is not a trivial one. It fundamentally alters the geometry of the molecule and its potential interactions within the ATP binding site. While 1,4-disubstituted triazoles are often more synthetically accessible, the case study of JAK2 inhibitors clearly demonstrates that the 1,5-disubstituted regioisomer can offer a significant potency advantage for certain scaffolds.[6] Therefore, it is imperative for drug discovery programs to not rely solely on synthetic convenience. Both isomers should be considered and evaluated using robust, self-validating biochemical assays. The systematic workflow outlined here provides a framework for making these evidence-based decisions, ultimately leading to the design of more potent and selective kinase inhibitors.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

  • PubMed. (2016, November 1). The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3. Available from: [Link]

  • RSC Publishing. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Available from: [Link]

  • Chapman University Digital Commons. Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Available from: [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • PubMed. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Available from: [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]

  • PMC. (2021, September 18). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available from: [Link]

  • Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Available from: [Link]

  • DergiPark. (2024, September 13). A comprehensive review on triazoles as anticancer agents. Available from: [Link]

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